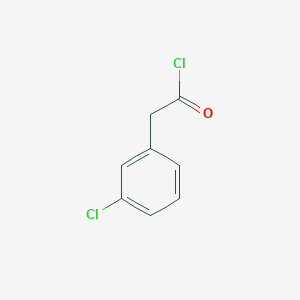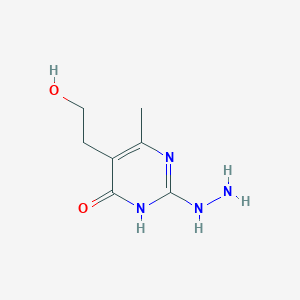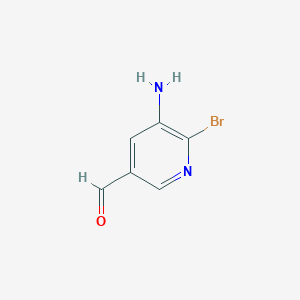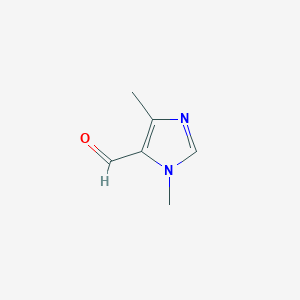
2-(3-chlorophenyl)acetyl Chloride
Overview
Description
2-(3-chlorophenyl)acetyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and a chlorophenyl group, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-chlorophenyl)acetyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction between 3-chlorophenylacetic acid and thionyl chloride yields this compound along with sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products. This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Friedel-Crafts Acylation: This compound can participate in Friedel-Crafts acylation reactions, where it acts as an acylating agent to introduce the 3-chlorophenylacetyl group into aromatic compounds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-chlorophenylacetic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is usually performed under anhydrous conditions.
Hydrolysis: The hydrolysis reaction can be carried out under mild conditions with water or aqueous base.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
3-Chlorophenylacetic Acid: Formed by hydrolysis.
Scientific Research Applications
2-(3-chlorophenyl)acetyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: This compound is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of acylation on biological molecules and to develop new biochemical assays.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in modifying the structure of biological macromolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
2-(3-chlorophenyl)acetyl chloride can be compared with other acyl chlorides and chlorophenyl derivatives:
Acetyl Chloride (CH3COCl): While acetyl chloride is a simpler acyl chloride, it lacks the aromatic chlorophenyl group, making it less versatile in certain synthetic applications.
Benzoyl Chloride (C6H5COCl): Benzoyl chloride is another aromatic acyl chloride, but it does not have the chlorine substituent on the aromatic ring, which can influence reactivity and selectivity.
3-Chlorobenzoyl Chloride (C7H4ClOCl): This compound is similar in structure but lacks the methylene bridge, which can affect its reactivity and the types of products formed.
Properties
IUPAC Name |
2-(3-chlorophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPMKORNJLTHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2604018.png)
![2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2604019.png)






![{[1-(2-chlorobenzyl)-4-formyl-3-methyl-1H-pyrazol-5-yl]thio}acetic acid](/img/structure/B2604032.png)

![N-(3-chloro-4-methylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2604034.png)

![1-benzyl-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2604036.png)

